molecular formula C8H8BrN3S B1270970 {[(3-bromophenyl)methylidene]amino}thiourea CAS No. 7420-35-1

{[(3-bromophenyl)methylidene]amino}thiourea

Cat. No.: B1270970
CAS No.: 7420-35-1
M. Wt: 258.14 g/mol
InChI Key: FGGWIXJNLRDBPW-UHFFFAOYSA-N
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Description

{[(3-bromophenyl)methylidene]amino}thiourea is a chemical compound with the molecular formula C8H8BrN3S. It is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a 3-bromophenyl ring through a methylene linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-bromophenyl)methylidene]amino}thiourea typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[(3-bromophenyl)methylidene]amino}thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The bromine atom in the 3-bromophenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

{[(3-bromophenyl)methylidene]amino}thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of {[(3-bromophenyl)methylidene]amino}thiourea involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-: Similar structure but with the bromine atom at the 4-position.

    Hydrazinecarbothioamide, 2-[(3-chlorophenyl)methylene]-: Similar structure with a chlorine atom instead of bromine.

    Hydrazinecarbothioamide, 2-[(3-methylphenyl)methylene]-: Similar structure with a methyl group instead of bromine.

Uniqueness

{[(3-bromophenyl)methylidene]amino}thiourea is unique due to the presence of the bromine atom at the 3-position, which can influence its reactivity and biological activity. This specific substitution pattern can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[(3-bromophenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGWIXJNLRDBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364443
Record name Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7420-35-1
Record name Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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